

6-Fluoropyridine-2-boronic acid CAS number and properties

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Compound of Interest

Compound Name: 6-Fluoropyridine-2-boronic acid

Cat. No.: B1322907

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An In-depth Technical Guide to **6-Fluoropyridine-2-boronic acid** for Researchers and Drug Development Professionals

Introduction

6-Fluoropyridine-2-boronic acid is a key organoboron compound utilized extensively in medicinal chemistry and materials science. Its structure, featuring a fluorinated pyridine ring coupled with a boronic acid moiety, makes it a valuable building block in synthetic organic chemistry. The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen significantly influences the molecule's electronic properties and reactivity. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions for the development of novel pharmaceuticals. Boronic acids are recognized for their versatile reactivity, stability, and low toxicity, and their degradation to boric acid is considered environmentally benign.^[1]

Core Properties and Specifications

The fundamental properties of **6-Fluoropyridine-2-boronic acid** are summarized below. This data is critical for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	916176-61-9	[2][3][4]
Chemical Formula	C ₅ H ₅ BFNO ₂	[2][3][4]
Molecular Weight	140.91 g/mol	[4][5]
IUPAC Name	(6-Fluoropyridin-2-yl)boronic acid	[3]
Synonyms	6-Fluoropyridine-2-boronic acid, (6-Fluoro-2-pyridyl)boronic acid, B-(6-Fluoro-2-pyridinyl)-boronic acid	[3]
Physical State	Solid	[5]
MDL Number	MFCD08705713	[2][4]
PubChem CID	22832111	[2]

Applications in Drug Discovery and Development

Boronic acids are pivotal in the synthesis of complex organic molecules that form the core of new drug candidates.[6] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, heavily relies on boronic acid substrates.[7][8]

6-Fluoropyridine-2-boronic acid is particularly significant for several reasons:

- **Bioisosterism:** Boronic acids are considered bioisosteres of carboxylic acids, allowing them to interact with biological targets.[1]
- **Pharmaceutical Scaffolding:** The 2-substituted pyridine motif is a common scaffold in numerous natural products and pharmaceutically active compounds.[9]
- **Enhanced Pharmacokinetics:** The incorporation of fluorine into drug candidates can improve key properties such as metabolic stability, bioavailability, and binding affinity.[6][8] The strong carbon-fluorine bond is resistant to enzymatic degradation, which can lead to an improved in-vivo half-life.[8]

This reagent is therefore highly valued for creating diverse chemical libraries for high-throughput screening and for the targeted synthesis of molecules in oncology, virology, and other therapeutic areas.^[6]^[10]

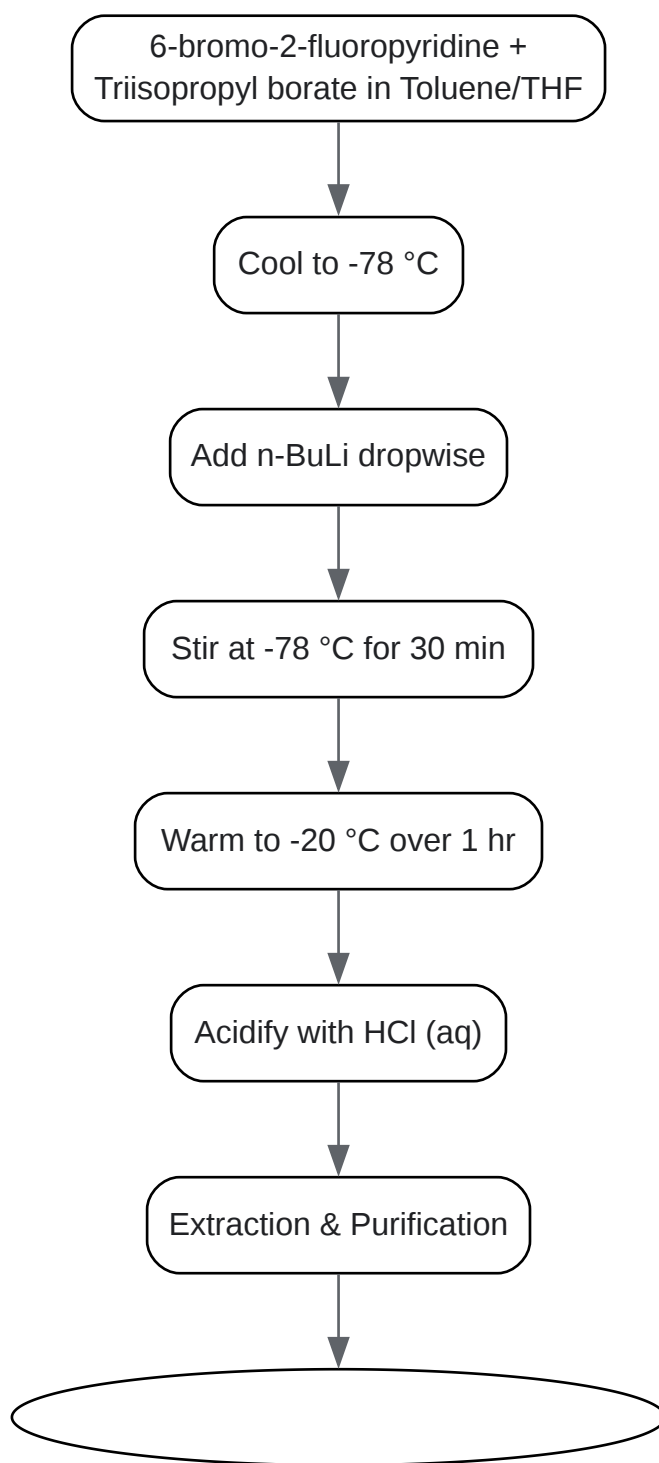
Experimental Protocols

Synthesis of 6-Fluoropyridine-2-boronic acid

The synthesis of heteroaryl boronic acids often involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester at low temperatures.^[1] The following is a representative protocol adapted from the synthesis of a similar compound, 2-fluoropyridine-4-boronic acid.^[11]

Reaction:

- Dissolve 6-bromo-2-fluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous toluene and tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi) dropwise over 30 minutes, maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.
- Allow the reaction to slowly warm to -20 °C over one hour.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by acidifying the mixture to pH 2 with aqueous HCl (e.g., 3N HCl).
- Stir the mixture at room temperature for 15 minutes.
- Perform a liquid-liquid extraction using ethyl acetate and water.
- Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the solid product.



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Caption: Synthesis workflow for **6-Fluoropyridine-2-boronic acid**.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.^[12] The following is a general and robust protocol for the cross-coupling of **6-Fluoropyridine-2-boronic acid** with an aryl halide. The difficulty in coupling 2-pyridyl nucleophiles often stems from slow transmetalation and rapid protodeboronation; specific conditions are chosen to mitigate these issues.^{[9][13]}

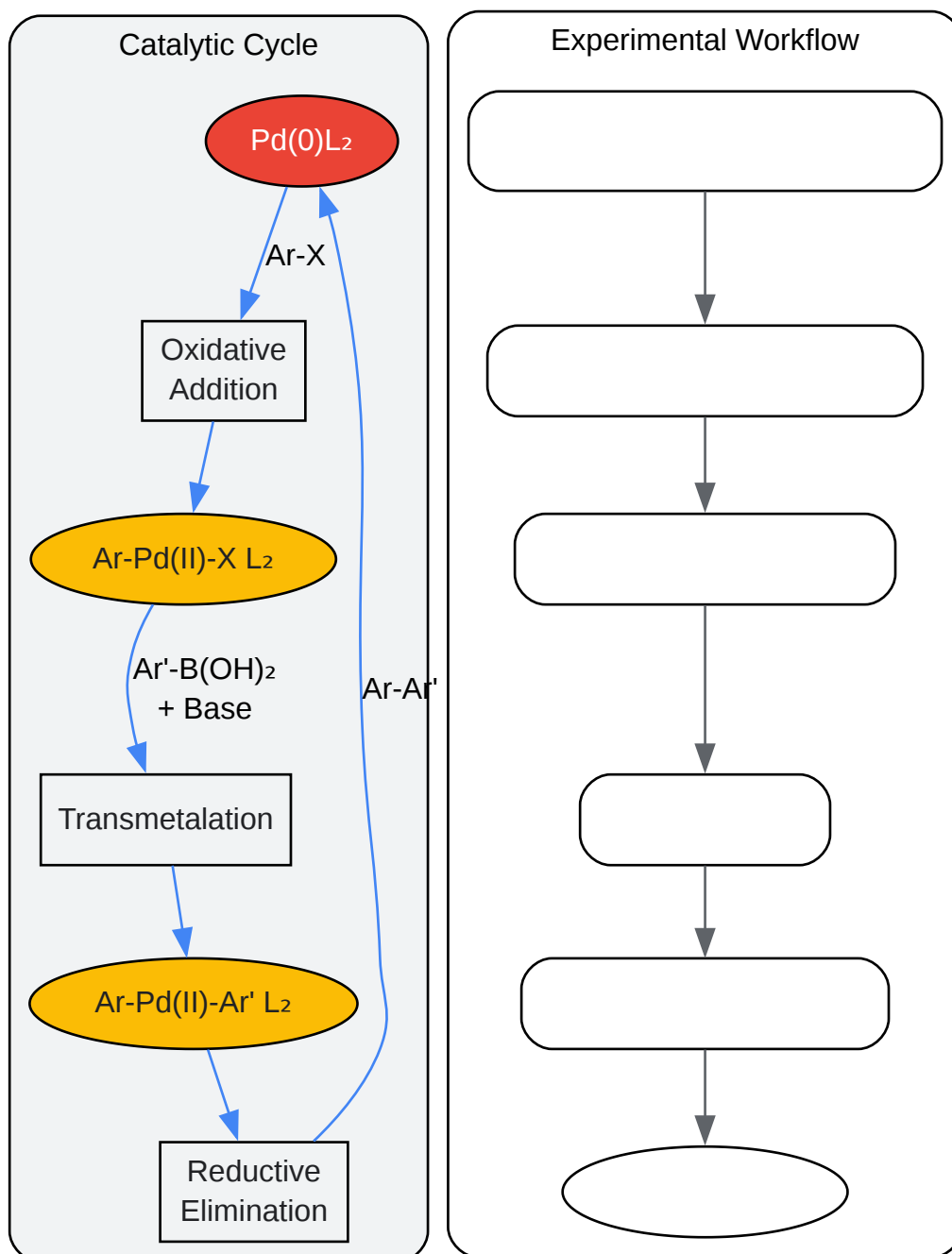
Materials:

- Aryl halide (e.g., Aryl Bromide) (1.0 equiv)
- **6-Fluoropyridine-2-boronic acid** (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)^[13]
- Ligand (if required, e.g., SPhos, XPhos) (2-4 mol%)^[13]
- Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)^[13]
- Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)^{[13][14]}

Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide, **6-Fluoropyridine-2-boronic acid**, and the base.
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.
- **Catalyst/Ligand Addition:** Under a positive flow of inert gas, add the palladium catalyst and ligand (if using a two-part system).
- **Solvent Addition:** Add the degassed solvent mixture via syringe.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.^{[9][14]}
- **Monitoring:** Monitor the reaction's progress by TLC or LC-MS until the aryl halide starting material is fully consumed.

- Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under vacuum. Purify the crude residue by flash column chromatography on silica gel to obtain the final 2-arylpyridine product.^[14]



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Caption: Suzuki-Miyaura cross-coupling catalytic cycle and workflow.

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References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 6-Fluoropyridine-2-boronic acid price,buy 6-Fluoropyridine-2-boronic acid - chemicalbook [m.chemicalbook.com]
- 5. 6-氟吡啶-3-硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinnno.com [nbinnno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinnno.com [nbinnno.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 11. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
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